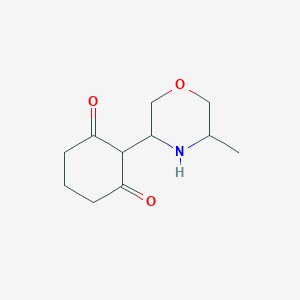

2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione

Description

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(5-methylmorpholin-3-yl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C11H17NO3/c1-7-5-15-6-8(12-7)11-9(13)3-2-4-10(11)14/h7-8,11-12H,2-6H2,1H3 |

InChI Key |

PNEUSCRZCTXTFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC(N1)C2C(=O)CCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclohexane-1,3-dione Core

The cyclohexane-1,3-dione core is typically synthesized by classical methods such as:

- Oxidative cyclization of suitable precursors or

- Condensation reactions involving diketone formation from cyclohexanone derivatives.

According to recent literature, the loading and concentration of cyclohexane-1,3-dione significantly affect reaction rates and yields in subsequent functionalization steps, emphasizing the need for precise stoichiometric control.

Acid-Catalyzed Cyclization and Functionalization

Recent studies demonstrate that acid catalysts such as trifluoromethanesulfonic acid (CF3SO3H) at low molar percentages (0.1 mol %) efficiently promote cyclization and functional group transformations on cyclohexane-1,3-dione derivatives, including those with morpholine substituents. The reaction conditions typically involve:

- Heating the reactants in solvents like deuterated chloroform (CDCl3) or deuterated benzene (C6D6) at around 60 °C.

- Controlled equivalents of reactants and acid catalyst to optimize yield and selectivity.

Reaction Conditions and Optimization

| Parameter | Condition/Value | Effect on Reaction |

|---|---|---|

| Cyclohexane-1,3-dione equivalents | 1.0 equiv (standard) | Base stoichiometry for reaction |

| Morpholine derivative equivalents | 1.0 to 3.0 equiv | Higher equivalents improve conversion |

| Acid catalyst (CF3SO3H) loading | 0.1 mol % to 0.45 equiv | Low loading sufficient for high yields |

| Solvent | CDCl3, C6D6 | Suitable for NMR monitoring and reaction |

| Temperature | 60 °C | Optimal for cyclization and functionalization |

| Reaction time | Variable (shortened with optimized conditions) | Faster reaction with optimized catalyst loading |

Representative Synthetic Procedure (Based on Literature)

- Dissolve 1 equivalent of cyclohexane-1,3-dione and 1–3 equivalents of 5-methylmorpholin-3-yl precursor in CDCl3.

- Add 0.1 mol % trifluoromethanesulfonic acid as catalyst.

- Heat the reaction mixture at 60 °C under stirring.

- Monitor the reaction progress by ^1H NMR spectroscopy.

- Upon completion, quench the reaction and purify the product by chromatography.

This method yields the target compound as a single diastereomer in high purity and yield.

Analytical Data and Characterization

Typical characterization of 2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione includes:

- [^1H and ^13C NMR Spectroscopy](pplx://action/followup) : Confirming the presence of the diketone and morpholine moieties.

- Mass Spectrometry : Molecular ion peak consistent with the molecular weight.

- Infrared Spectroscopy : Characteristic carbonyl stretching around 1700 cm^-1.

- X-ray Crystallography (if available): To confirm stereochemistry and ring conformation.

Summary of Research Findings

- The loading and concentration of cyclohexane-1,3-dione critically influence the reaction rate and product yield.

- Low catalyst loading of trifluoromethanesulfonic acid is sufficient to promote efficient cyclization and substitution reactions.

- The synthetic route is versatile, allowing incorporation of various functional groups on the morpholine ring.

- Alternative oxidative and photochemical methods provide potential routes to related cyclohexane derivatives but are less direct for this specific compound.

Chemical Reactions Analysis

2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and anticancer activities . Additionally, it is used in the development of herbicides due to its ability to inhibit specific enzymes in plants . Its versatility and reactivity make it a valuable asset in various fields of research.

Mechanism of Action

The mechanism of action of 2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for the breakdown of the amino acid tyrosine in plants . This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the plant. The molecular targets and pathways involved in its antimicrobial and anticancer activities are still under investigation, but they likely involve similar enzyme inhibition mechanisms .

Comparison with Similar Compounds

Substituent Effects :

- Halogenated Derivatives : Bromine or fluorine substituents (e.g., compounds 5c , 5d , 5f ) enhance hydrophobic interactions and binding affinity. For instance, 5c (4-bromophenyl) showed a high docking score (-10.2 kcal/mol) against breast cancer protein 2ZOQ .

- Aryl and Alkyl Groups : Derivatives like 5a (diphenylpropyl) and 5-(4-chlorophenyl)-2-hydroxymethylenecyclohexane-1,3-dione (bound to FABP4/5) rely on aromatic rings for π-π stacking or metal chelation .

- Morpholine Group : The 5-methylmorpholinyl substituent may improve water solubility and hydrogen-bonding capacity compared to purely hydrophobic groups.

Key Findings :

- Anticancer Activity : Compound 5c demonstrated potent in vitro cytotoxicity, likely due to bromine-induced enhanced binding to 2ZOQ . The morpholine derivative’s activity remains unstudied but could be inferred to differ due to altered solubility.

- Enzyme Inhibition : Derivatives like 5-(4-chlorophenyl)-2-hydroxymethylenecyclohexane-1,3-dione inhibit FABP4/5 via structural complementarity to the enzyme’s active site .

Physicochemical and ADMET Properties

- Hydrophobicity : Brominated derivatives (e.g., 5c ) exhibit higher hydrophobicity (logP ~4.5), whereas morpholine-containing compounds may have lower logP values due to the polar tertiary amine.

- ADMET Optimization : Pyrazolone derivatives underwent hit-to-lead optimization to improve metabolic stability and toxicity profiles . Morpholine’s electron-rich nitrogen could reduce hepatic clearance compared to halogenated analogs.

Structure-Activity Relationship (SAR) Insights

- Substituent Position : Para-substituted bromine (as in 5c ) confers higher binding affinity than ortho-substituted analogs (e.g., 5d ) .

- Scaffold Hybridization : Hybrids like 5-(4-chlorophenyl)-2-piperazinylcyclohexane-1,3-dione (CAS 299935-27-6) combine cyclohexane-1,3-dione with piperazine for improved pharmacokinetics .

Biological Activity

2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione is a chemically intricate compound notable for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H17N1O2 and a molecular weight of 211.26 g/mol. Its structure features a cyclohexane ring with two carbonyl groups at the 1 and 3 positions and a morpholine ring at the 2 position. This configuration contributes to its unique reactivity and biological properties .

Research indicates that this compound acts primarily as an enzyme inhibitor , specifically targeting the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD). HPPD is crucial for tyrosine metabolism in plants, making this compound a candidate for herbicidal applications by disrupting essential metabolic pathways .

Enzyme Inhibition

The inhibition of HPPD by this compound suggests potential applications in agriculture as a selective herbicide. By blocking the enzyme's active site, the compound prevents substrate access, thereby inhibiting the catalytic activity necessary for plant growth .

Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclohexane-1,3-dione derivatives, including this compound. In vitro assays have shown that derivatives can exhibit cytotoxic effects against various cancer cell lines such as lung (H460, A549), colorectal (HT29), and gastric carcinoma (MKN-45) cells . The structure-activity relationship (SAR) studies indicate that modifications to the cyclohexane framework can enhance anticancer efficacy.

In Vitro Studies

In a series of in vitro experiments, several derivatives of cyclohexane-1,3-dione were screened for their cytotoxicity against different cancer cell lines. The results indicated that specific structural features significantly influenced their biological activity. For instance, compounds with certain functional groups showed enhanced inhibitory effects on receptor tyrosine kinases involved in cancer progression .

Quantitative Structure–Activity Relationship (QSAR)

A QSAR analysis was performed to understand the relationship between molecular structure and biological activity better. The study utilized various molecular descriptors to predict the inhibitory activity against non-small-cell lung cancer cell lines. The findings suggested that specific electronic properties and steric factors are critical in determining the effectiveness of these compounds .

Comparative Analysis of Similar Compounds

A comparison with similar compounds helps highlight the unique features of this compound:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| This compound | Contains both morpholine and diketone structures; inhibits HPPD | Potential herbicide and anticancer agent |

| Cyclohexane-1,3-dione | Basic diketone structure without morpholine | Limited biological activity |

| 4-Methylmorpholine | Morpholine structure only | No diketone functionality |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between cyclohexane-1,3-dione derivatives and substituted amines or morpholine precursors. For example, morpholinyl groups can be introduced via nucleophilic substitution or Schiff base formation under controlled pH and temperature. Reaction optimization (e.g., solvent selection, catalyst use) is critical to enhance yield and purity. Similar routes are documented for structurally related diones, such as 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione, where fluorinated anilines react with cyclohexane-1,3-dione in acidic conditions .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR can confirm the presence of the morpholinyl group and cyclohexane-dione backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification.

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the morpholine ring.

For example, 1H NMR was used to identify metabolites of similar diones in tyrosine catabolism studies .

Q. What preliminary biological assays are recommended to screen for activity?

- Methodological Answer : Initial screening should focus on:

- Enzyme Inhibition Assays : Target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), given the structural similarity of diones to known inhibitors (e.g., NTBC). Use spectrophotometric methods to monitor substrate conversion .

- Antimicrobial/Anticancer Screens : Employ microplate-based assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for studying HPPD inhibition by this compound?

- Methodological Answer :

- In Vitro : Recombinant HPPD enzyme assays with kinetic analysis (e.g., determination via Lineweaver-Burk plots). NTBC, a related dione, showed IC values in the nanomolar range .

- In Vivo : Rodent models (rats/mice) for pharmacokinetic and toxicity profiling. Tissue-specific effects (e.g., ocular toxicity in rats) require HPLC analysis of plasma and tissue homogenates to measure compound distribution .

Q. How do structural modifications (e.g., fluorination, morpholinyl substitution) impact bioavailability and metabolic stability?

- Methodological Answer :

- Fluorination : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Compare pharmacokinetic parameters (e.g., half-life, ) between fluorinated and non-fluorinated analogs .

- Morpholinyl Groups : Improve solubility via hydrogen bonding. Use logP measurements and in situ intestinal perfusion models to assess absorption .

Q. What advanced analytical techniques are required to characterize metabolites in biological systems?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Quantifies parent compounds and metabolites in biological fluids (e.g., urine, serum).

- F NMR : Specifically tracks fluorinated metabolites, as demonstrated in NTBC studies .

- Molecular Docking : Predicts metabolite-enzyme interactions (e.g., binding affinity to HPPD active sites) .

Q. How can researchers resolve contradictions in enzyme inhibition data across species?

- Methodological Answer :

- Comparative Enzymology : Isolate HPPD from multiple species (e.g., human, rat, zebrafish) and test inhibition kinetics. NTBC showed species-specific differences in ocular toxicity due to variable enzyme inhibition thresholds .

- Omics Approaches : Transcriptomics/proteomics can identify compensatory pathways in resistant species .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.